molecular formula C12H8Cl6O B1670511 Dieldrin CAS No. 60-57-1

Dieldrin

Cat. No.: B1670511
CAS No.: 60-57-1
M. Wt: 380.9 g/mol
InChI Key: DFBKLUNHFCTMDC-PICURKEMSA-N
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Description

Dieldrin is an organochlorine compound that was originally produced in 1948 by J. Hyman & Co. in Denver as an insecticide . It is closely related to aldrin, which reacts further to form this compound. This compound was developed as an alternative to DDT and proved to be a highly effective insecticide. it is an extremely persistent organic pollutant and does not easily break down, leading to significant environmental and health concerns .

Mechanism of Action

Target of Action

Dieldrin is an organochlorine compound that primarily targets the central nervous system (CNS). Specifically, this compound’s mechanism of action is antagonism of gamma-amino-butyric acid (GABA A) receptors, blocking GABA-mediated synaptic transmission in the CNS . It also acts at the cell membrane level .

Mode of Action

this compound is closely related to aldrin, which reacts further to form this compound. This compound antagonizes GABA A receptors, disrupting the normal functioning of the CNS .

Biochemical Pathways

Aldrin degradation includes three pathways: the oxidation pathway, the reduction pathway, and the hydroxylation pathway, with this compound as a major metabolite . Degradation of this compound includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis, with 9-hydroxythis compound and dihydroxythis compound as major products .

Pharmacokinetics

The preliminary model of the lipid-phase pharmacokinetics of this compound in mammals is applied to evaluation of the probable role of auto-induction, the effect(s) of growth, and the role of compartmentalization . The assumption that this compound is associated in its pharmacokinetic distribution almost exclusively with lipid is based on the measurable partition coefficient .

Result of Action

this compound has multiple modes of action that include being an estrogen receptor agonist, GABA receptor antagonist, and a chemical that disrupts mitochondrial function . There is also evidence that this compound exposure is significantly associated with an increased risk for neurodegeneration in humans .

Action Environment

In the natural environment, aldrin and this compound remain in the air, soil, and water. The physical and chemical conditions directly affect the behavior and distribution of aldrin and this compound residues . During their interaction with organic or mineral components in the soil, natural degradation occurs .

Biochemical Analysis

Biochemical Properties

Dieldrin interacts with various biomolecules, including enzymes and proteins. It is known to interact with several microorganisms, including Pseudomonas fluorescens, Trichoderma viride, Pleurotus ostreatus, Mucor racemosus, Burkholderia sp., Cupriavidus sp., Pseudonocardia sp., and a community of anaerobic microorganisms .

Cellular Effects

This compound has been reported to be highly toxic to humans and other non-target organisms . It has been linked to health problems such as Parkinson’s disease, breast cancer, and immune, reproductive, and nervous system damage . It can induce estrogen action and inhibit androgen signaling pathways, which can lead to breast cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is formed from the Diels-Alder reaction of hexachloro-1,3-cyclopentadiene with norbornadiene followed by epoxidation of the addition product with a peroxy acid . It is not toxic to insects; it is oxidized in the insect to form this compound which is the active compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is a persistent organic pollutant; it does not easily break down . It tends to biomagnify as it is passed along the food chain .

Dosage Effects in Animal Models

In animal studies, animals fed high and low amounts of this compound had convulsions, tremors, learning problems, liver damage, and reproduction problems . The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. Aldrin degradation includes three pathways: the oxidation pathway, the reduction pathway, and the hydroxylation pathway, with this compound as a major metabolite . Degradation of this compound includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis, with 9-hydroxythis compound and dihydroxythis compound as major products .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Both aldrin and this compound may be volatilized from sediment and redistributed by air currents, contaminating areas far from their sources .

Subcellular Localization

It is known that this compound can cross the placenta and has been detected in the fetus . It is also readily excreted in breast milk .

Preparation Methods

Dieldrin is synthesized from aldrin through an oxidation process. Aldrin itself is produced via the Diels-Alder reaction between hexachlorocyclopentadiene and norbornadiene . The reaction conditions for the synthesis of aldrin typically involve heating the reactants in the presence of a catalyst. Once aldrin is formed, it is oxidized to this compound using a suitable oxidizing agent under controlled conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,2S,3S,6R,7R,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene
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InChI

InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2/t2-,3+,4+,5-,6-,7+,10+,11-
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InChI Key

DFBKLUNHFCTMDC-PICURKEMSA-N
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Canonical SMILES

C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl
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Isomeric SMILES

C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2O4)[C@]5(C(=C([C@@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C12H8Cl6O
Record name DIELDRIN
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DSSTOX Substance ID

DTXSID9020453
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Molecular Weight

380.9 g/mol
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Physical Description

Dieldrin is a light-tan flaked solid. It is insoluble in water. It is toxic by inhalation, skin absorption and ingestion. It can penetrate intact skin. It is used as an insecticide., Colorless to light-tan crystals with a mild, chemical odor. [insecticide]; [NIOSH], COLOURLESS CRYSTALS., Colorless to light-tan crystals with a mild, chemical odor. [insecticide]
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), SLIGHTLY SOL IN MINERAL OILS, MODERATELY SOL IN ACETONE, Soluble in aromatic solvents; moderately soluble in acetone, Insol in methanol, aliphatic hydrocarbons; soluble in benzene, 48 g/100 ml ethylene dichloride at 20 °C, For more Solubility (Complete) data for DIELDRIN (6 total), please visit the HSDB record page., Solubility in water: none, 0.02%
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Density

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.75, 1.7 g/cm³
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Vapor Density

13.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.2 (Air=1)
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Vapor Pressure

3.1e-06 mmHg at 68 °F (NTP, 1992), 0.00000589 [mmHg], Vapor pressure at 20 °C: 3.1X10-6 mm Hg, 5.89X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.0004, (77 °F): 8 x 10-7 mmHg
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Mechanism of Action

... Dieldrin at 1.25, 2.5, or 5 mg/kg/day in mice for 5 days significantly reduced the total uptake and subsequent metabolism in androgens in the anterior prostate. Dieldrin at concn as low as 4x10-7 M in vitro effectively decr the formation of dehydrotestosterone in the mouse anterior prostate and of androstanediol in the rat ventral prostate., The enhancement of in vitro small intestinal transcellular glucose transport in NMRI mice after oral admin of ... dieldrin was ... due to an increased active transport at the site of the brush border membrane. Intestinal disaccharidase activities were ... elevated in the dieldrin group ... and intestinal alkaline phosphatase activity was enhanced after ... dieldrin ... treatment. ... Dieldrin apparently exerts /its/ stimulating effect on intestinal glucose transport by a mechanism different from general induction of metabolic pathways., Dieldrin interferes with the binding of dihydrotestosterone to male sex hormone receptors in the nuclear and cytosol fractions of the rat prostate., Dieldrin interferes with the in vitro binding of 5-alplha-dihydrotestosterone to its androphilic molecule by a mechanism involving noncompetitive inhibition., For more Mechanism of Action (Complete) data for DIELDRIN (11 total), please visit the HSDB record page.
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Impurities

Technical dieldrin contains some aldrin and endrin. /Amounts not specified/
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Color/Form

COLORLESS CRYSTALS, Light-tan, flaked solid, White, crystalline substance, Colorless to light-tan crystals.

CAS No.

60-57-1
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Melting Point

349 to 351 °F (NTP, 1992), 175.5 °C, 175-176 °C, 349 °F
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0206.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.